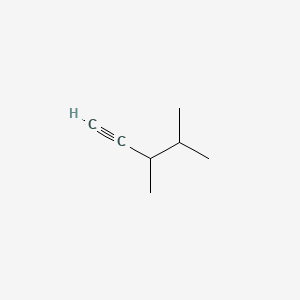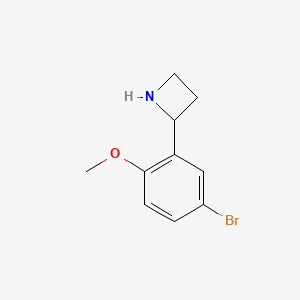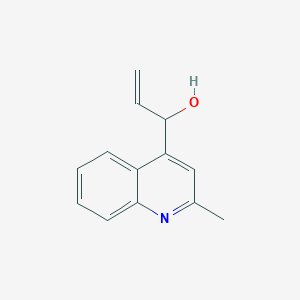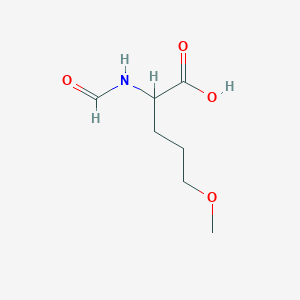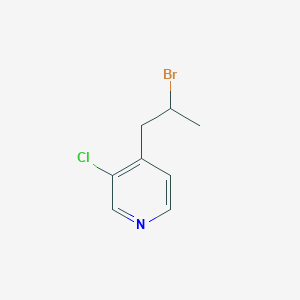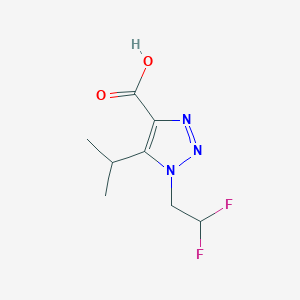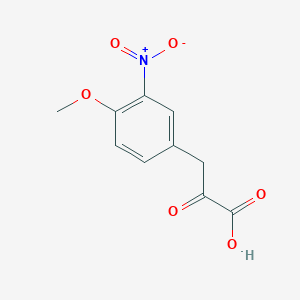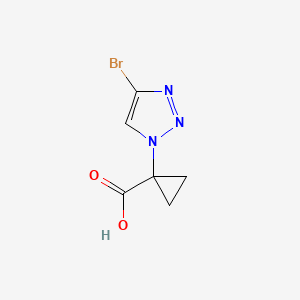
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo-substituted triazole ring attached to a cyclopropane carboxylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
准备方法
The synthesis of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
-
Cyclopropane Carboxylic Acid Formation: : The initial step involves the formation of cyclopropane carboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature conditions.
-
Triazole Ring Formation: : The triazole ring is synthesized via a “click” chemistry approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This reaction is highly efficient and yields the desired triazole ring.
-
Bromination: : The final step involves the bromination of the triazole ring. This can be achieved by reacting the triazole derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods for this compound may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
-
Cyclization Reactions: : The triazole ring can participate in cyclization reactions to form fused ring systems. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of various pharmaceutical agents. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
-
Biological Studies: : The compound is used in biological studies to investigate its effects on various biological pathways and targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
-
Material Science: : The compound is used in the development of new materials with specific properties. Triazole derivatives are known for their stability and ability to form strong coordination complexes with metals.
-
Industrial Applications: : The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole derivatives such as:
-
1-(4-Chloro-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
-
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a methyl group instead of bromine, which can affect its chemical properties and applications.
-
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a phenyl group, which can enhance its stability and interaction with biological targets.
The uniqueness of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
InChI 键 |
JQUJJARHIVKTRE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)N2C=C(N=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


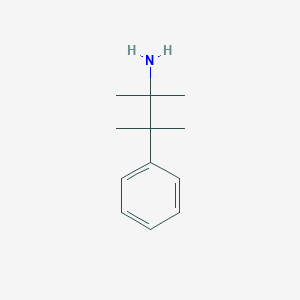
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
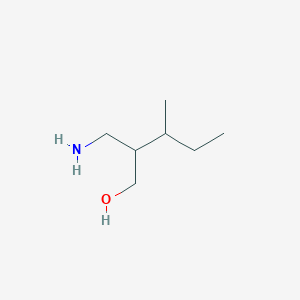
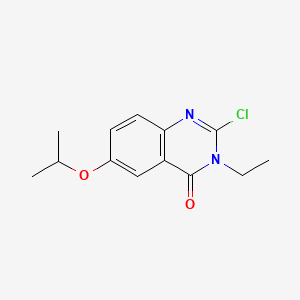
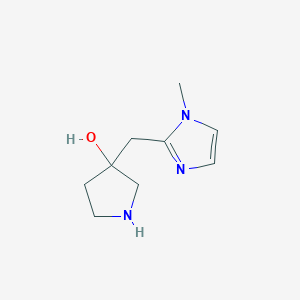
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
